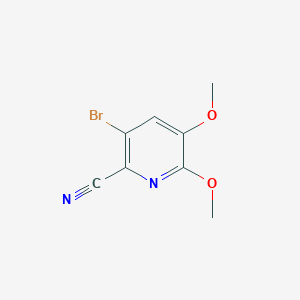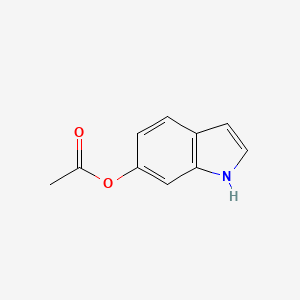
6-ACETOXYINDOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetoxyindole is an organic compound belonging to the indole family, characterized by an indole ring substituted with an acetoxy group at the sixth position. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. The acetoxy group enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 6-Acetoxyindole can be synthesized through the acetylation of 6-hydroxyindole. The typical procedure involves the reaction of 6-hydroxyindole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized to achieve high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: 6-Acetoxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-6-carboxylic acid.
Reduction: Reduction reactions can convert it to 6-hydroxyindole.
Substitution: The acetoxy group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Indole-6-carboxylic acid.
Reduction: 6-Hydroxyindole.
Substitution: Various indole derivatives depending on the nucleophile used.
科学研究应用
6-Acetoxyindole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-acetoxyindole involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 6-hydroxyindole, which can then participate in further biochemical reactions. The indole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
4-Acetoxyindole: Similar structure but with the acetoxy group at the fourth position.
6-Hydroxyindole: The precursor to 6-acetoxyindole, lacking the acetoxy group.
Indole-3-acetic acid: A plant hormone with a carboxyl group at the third position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The position of the acetoxy group influences its chemical behavior and interaction with biological targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
1H-indol-6-yl acetate |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3 |
InChI 键 |
AQPAAQVLJBZFCV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C=CN2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Azetidin-1-YL)-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B8812601.png)
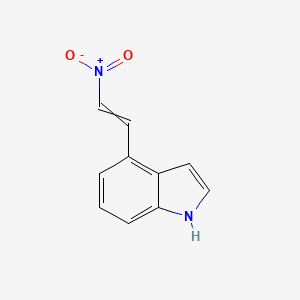
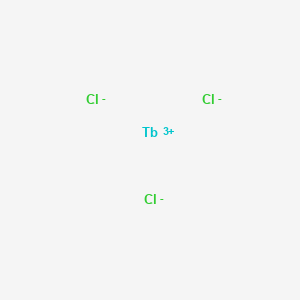
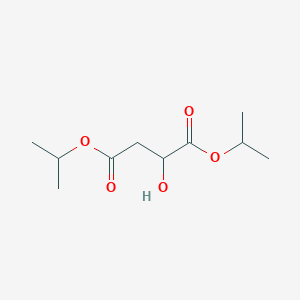
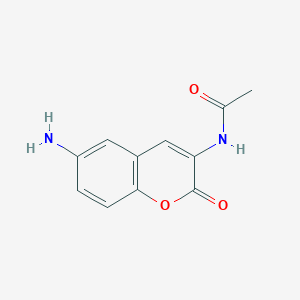
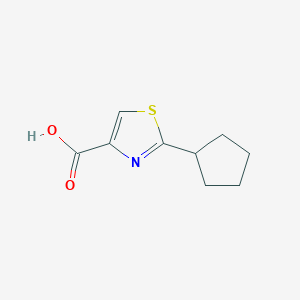
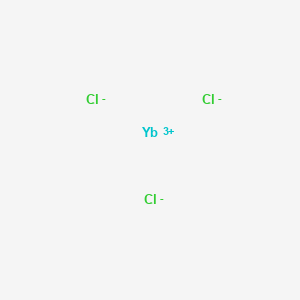
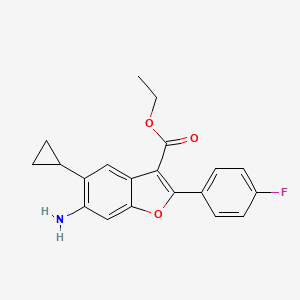
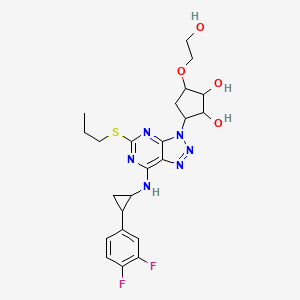
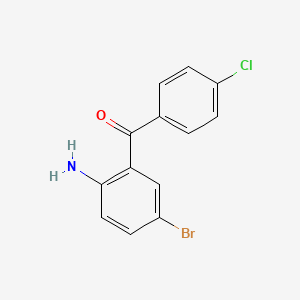
![6-Bromo-5-fluorobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B8812683.png)
